molecular formula C8H9NO B1296871 1-(5-Methylpyridin-3-yl)ethanone CAS No. 42972-46-3

1-(5-Methylpyridin-3-yl)ethanone

Cat. No.: B1296871
CAS No.: 42972-46-3
M. Wt: 135.16 g/mol
InChI Key: DIASEPULVQSMAS-UHFFFAOYSA-N
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Description

1-(5-Methylpyridin-3-yl)ethanone is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, characterized by a methyl group at the 5-position and an ethanone group at the 3-position of the pyridine ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(5-Methylpyridin-3-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 5-methylpyridine with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via Friedel-Crafts acylation, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylpyridin-3-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(5-Methylpyridin-3-yl)ethanone is utilized in several scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(5-Methylpyridin-3-yl)ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(5-Methylpyridin-3-yl)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized pharmaceuticals and agrochemicals .

Biological Activity

1-(5-Methylpyridin-3-yl)ethanone, also known as 5-methyl-3-pyridineacetone, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C9H11NC_9H_{11}N. The compound features a pyridine ring substituted with a methyl group at the 5-position and an ethanone group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential as a lead compound in the development of new antibiotics. The compound showed selective activity against Chlamydia species, outperforming traditional antibiotics like spectinomycin in comparative assays .

Antiparasitic Activity

In another investigation, derivatives of this compound were evaluated for antiparasitic activity. The results indicated that certain modifications enhanced efficacy against parasites, with some derivatives achieving low EC50 values (effective concentration for 50% inhibition), indicating strong biological activity .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed in various cell lines. Notably, the compound exhibited low toxicity levels, making it a promising candidate for further development in therapeutic applications. The selectivity index was calculated to assess the safety profile compared to its efficacy, revealing favorable results .

Synthesis Methods

Several synthetic routes have been explored to produce this compound. Common methods include:

  • Horner-Wittig Reaction : This method involves the reaction of pyridine derivatives with phosphonates to yield the desired ketone product.
  • Condensation Reactions : Utilizing aldehydes and ketones in the presence of catalysts has also been reported to yield high purity products.

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL. Comparative analysis with standard antibiotics highlighted its potential as an alternative therapeutic agent .

Investigation into Antiparasitic Properties

Another research effort investigated the antiparasitic effects of modified derivatives of this compound. The study found that certain structural modifications led to enhanced activity against Plasmodium falciparum, with EC50 values reaching as low as 0.023 µM for some derivatives, indicating potent antiparasitic properties .

Data Summary Table

Activity Tested Concentration (µg/mL) EC50 (µM) Reference
Antimicrobial50-
Antiparasitic-0.023
Cytotoxicity->100

Properties

IUPAC Name

1-(5-methylpyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-6-3-8(7(2)10)5-9-4-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIASEPULVQSMAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00341985
Record name 1-(5-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42972-46-3
Record name 1-(5-methylpyridin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00341985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(5-methylpyridin-3-yl)ethan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To 3-bromo-5-methylpyridine 1-1 (2 g, 11.63 mmol) in diethyl ether (30 ml) at −78° C. was added uLi (8.72 ml, 13.95 mmol) dropwise. After 30 min, N-methoxy-N-methylacetamide n-BuLi was added. The resulting mixture was stirred at −78° C. for 2 h then at rt overnight, quenched with saturated NH4Cl solution and diluted with EtOAc. The organic layer was washed with water, brine, dried over magnesium sulfate and concentrated to give a yellow residue, which was purified by column chromatography (0-65% EtOAc in hexane) to give the desired product 1-2: 1H NMR (400 MHz, CDCl3) δ 8.98 (s, 1H), 8.62 (s, 1H), 8.04 (s, 1H), 2.63 (s, 3H), 2.41 (s, 3H).
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2 g
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N-methoxy-N-methylacetamide n-BuLi
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Synthesis routes and methods II

Procedure details

5-Methyl-nicotinonitrile (2.08 g, 17.6 mmol) is heated at reflux in dry THF (20 mL) with MgMeBr (3 M solution in Et2O, 10 mL, 30 mmol) for 2 h. After cooling down, aq. Na2CO3 is added slowly to quench the reaction. Extractions with DCM affords the crude mixture which is purified by silica gel chromatography to yield 1-(5-methyl-pyridin-3-yl)-ethanone 18 (0.7 g, 30%). LC/MS (m/z) (M+1)+: 136.1.
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2.08 g
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20 mL
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